molecular formula C5H7BrN2S B2842504 2-(Bromomethyl)-5-ethyl-1,3,4-thiadiazole CAS No. 1567092-14-1

2-(Bromomethyl)-5-ethyl-1,3,4-thiadiazole

Cat. No.: B2842504
CAS No.: 1567092-14-1
M. Wt: 207.09
InChI Key: BOTYPOMFJQDQLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Bromomethyl)-5-ethyl-1,3,4-thiadiazole is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, material science, and industrial chemistry. The presence of the bromomethyl group makes it a versatile intermediate for further chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-5-ethyl-1,3,4-thiadiazole typically involves the bromination of 5-ethyl-1,3,4-thiadiazole. One common method includes the reaction of 5-ethyl-1,3,4-thiadiazole with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve continuous flow reactors to maintain consistent reaction conditions and improve safety by minimizing the handling of hazardous reagents .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-5-ethyl-1,3,4-thiadiazole largely depends on its chemical reactivity. The bromomethyl group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially disrupting their normal function. This reactivity is harnessed in medicinal chemistry to design molecules that can interact with specific biological targets .

Comparison with Similar Compounds

  • 2-(Chloromethyl)-5-ethyl-1,3,4-thiadiazole
  • 2-(Iodomethyl)-5-ethyl-1,3,4-thiadiazole
  • 5-Ethyl-1,3,4-thiadiazole-2-carboxylic acid

Comparison: 2-(Bromomethyl)-5-ethyl-1,3,4-thiadiazole is unique due to the presence of the bromomethyl group, which imparts higher reactivity compared to its chloro- and iodo- counterparts. This makes it a more versatile intermediate for further chemical transformations. Additionally, the ethyl group at the 5-position provides steric hindrance, influencing the compound’s reactivity and stability .

Properties

IUPAC Name

2-(bromomethyl)-5-ethyl-1,3,4-thiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN2S/c1-2-4-7-8-5(3-6)9-4/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOTYPOMFJQDQLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1567092-14-1
Record name 2-(bromomethyl)-5-ethyl-1,3,4-thiadiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.